2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane

Description

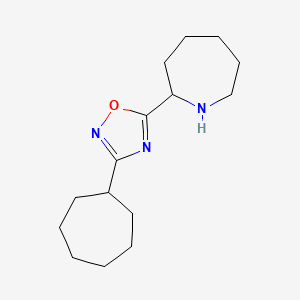

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride (CAS: 1423026-03-2) is a small-molecule compound featuring a 1,2,4-oxadiazole ring linked to a seven-membered azepane ring and a cycloheptyl substituent. Its molecular formula is C₁₅H₂₆ClN₃O, with a molecular weight of 299.84 g/mol and a purity of ≥97% .

Properties

Molecular Formula |

C15H25N3O |

|---|---|

Molecular Weight |

263.38 g/mol |

IUPAC Name |

5-(azepan-2-yl)-3-cycloheptyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C15H25N3O/c1-2-5-9-12(8-4-1)14-17-15(19-18-14)13-10-6-3-7-11-16-13/h12-13,16H,1-11H2 |

InChI Key |

SIFOPMPDQCHBDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2=NOC(=N2)C3CCCCCN3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The azepane ring is then introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Scientific Research Applications

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.

Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(3-cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride with other 1,2,4-oxadiazole derivatives:

Key Observations :

- Molecular Weight : The target compound’s higher molecular weight (~300 vs. ~275–350 for others) may impact bioavailability, requiring optimization for drug-likeness .

Biological Activity

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cycloheptyl group attached to an oxadiazole ring and an azepane moiety. This unique structure may contribute to its biological activities.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole moiety often display significant antimicrobial properties. For instance:

- Bactericidal Effects : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with some derivatives showing higher potency than established antibiotics like ciprofloxacin .

Cytotoxicity

Cytotoxicity assays reveal that the compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 8 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Pseudomonas aeruginosa | 32 µg/mL |

Note: MIC values indicate the lowest concentration of the compound needed to inhibit bacterial growth.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects on various cancer cell lines. The results indicate that certain concentrations of this compound significantly reduce cell viability in cancer cells while maintaining high viability in normal cell lines.

Table 2: Cytotoxicity Results

| Dose (µM) | Cancer Cell Line (A549) | Viability (%) |

|---|---|---|

| 6 | 120 | |

| 12 | 110 | |

| 50 | 80 | |

| 100 | 60 |

Note: Values represent percentage viability compared to control cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.